2-[Acetyl(carboxymethyl)amino]benzoic acid
Overview
Description
2-[Acetyl(carboxymethyl)amino]benzoic acid is a chemical compound with the molecular formula C11H11NO5 It is known for its unique structure, which includes an acetyl group, a carboxymethyl group, and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Acetyl(carboxymethyl)amino]benzoic acid typically involves the acetylation of 2-(carboxymethyl)aminobenzoic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process requires a catalyst, such as pyridine, to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[Acetyl(carboxymethyl)amino]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts like palladium on carbon and are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[Acetyl(carboxymethyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-[Acetyl(carboxymethyl)amino]benzoic acid involves its interaction with specific molecular targets. The acetyl group can modify proteins through acetylation, affecting their function and activity. The carboxymethyl group may participate in binding interactions with enzymes or receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
2-(Carboxymethyl)aminobenzoic acid: Lacks the acetyl group, resulting in different reactivity and applications.
2-(Acetylamino)benzoic acid:
N-Acetylglycine: A simpler structure with only an acetyl and amino group, used in different contexts compared to 2-[Acetyl(carboxymethyl)amino]benzoic acid.
Uniqueness: this compound is unique due to the presence of both acetyl and carboxymethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[acetyl(carboxymethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(13)12(6-10(14)15)9-5-3-2-4-8(9)11(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGUNMBDSHTTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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